molecular formula C17H16N2O2S B11978957 4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B11978957
M. Wt: 312.4 g/mol
InChI Key: UVNQSVBCMWLCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential therapeutic properties.

Preparation Methods

The synthesis of 4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline to form the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .

Chemical Reactions Analysis

4-(3,4-Dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.

    Medicine: Due to its biological activity, it is being investigated for its potential use in developing new therapeutic agents for diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

4-(3,4-Dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the thiazole ring.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This compound has a different core structure but shares the 3,4-dimethoxyphenyl group.

The uniqueness of this compound lies in its thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2O2S/c1-20-15-9-8-12(10-16(15)21-2)14-11-22-17(19-14)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19)

InChI Key

UVNQSVBCMWLCRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.